Species-Specific and Enzyme-Dependent Metabolic Formation of 2-Ethylhex-5-enoic Acid Versus Saturated Analog
2-Ethylhex-5-enoic acid is formed as a terminal olefin metabolite of 2-ethylhexanoic acid in a species- and enzyme-dependent manner. In human liver microsomes, 2-ethyl-5-hexenoic acid was produced, whereas it was absent in rat and mouse liver microsomes under standard conditions [1]. In contrast, the saturated comparator 2-ethylhexanoic acid and the main metabolite 2-ethyl-1,6-hexanedioic acid were produced across all three species. The formation of 2-ethyl-5-hexenoic acid was drastically decreased by CYP inhibitors metyrapone, SKF 525A, and TAO in rat liver microsomes [2], confirming CYP-dependent catalysis.
| Evidence Dimension | Species-dependent metabolite formation |
|---|---|
| Target Compound Data | Detected in human liver microsomes and phenobarbital-induced rat liver microsomes |
| Comparator Or Baseline | 2-Ethylhexanoic acid (saturated analog): metabolized to 2-ethyl-1,6-hexanedioic acid across rat, mouse, and human; 2-ethyl-5-hexenoic acid not formed in uninduced rat or mouse microsomes |
| Quantified Difference | Qualitative detection: present in human and induced-rat microsomes; absent in mouse and uninduced-rat microsomes |
| Conditions | Rat, mouse, and human liver microsomal incubations; CYP inhibition by metyrapone, SKF 525A, and TAO |
Why This Matters
Procurement as an analytical reference standard is essential for GC-MS or LC-MS/MS quantification of 2-ethylhexanoic acid metabolism studies in human samples, where this specific unsaturated metabolite serves as a species-selective biomarker.
- [1] Pennanen S, Kojo A, Pasanen M, Liesivuori J, Juvonen R, Komulainen H. CYP enzymes catalyze the formation of a terminal olefin from 2-ethylhexanoic acid in rat and human liver. Hum Exp Toxicol. 1996;15(5):403-410. View Source
- [2] Pennanen S, Kojo A, Pasanen M, Liesivuori J, Juvonen R, Komulainen H. CYP enzymes catalyze the formation of a terminal olefin from 2-ethylhexanoic acid in rat and human liver. Hum Exp Toxicol. 1996;15(5):403-410. (CYP inhibition data) View Source
